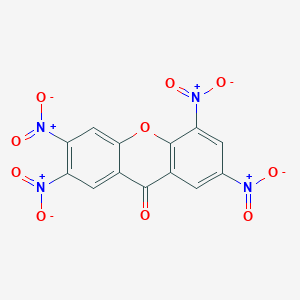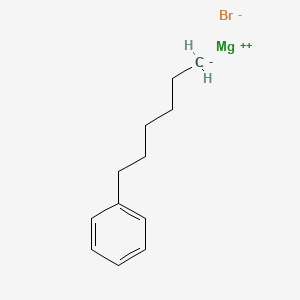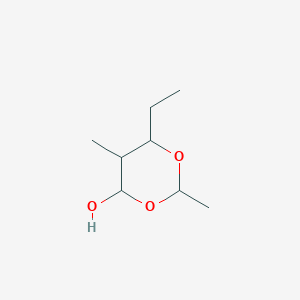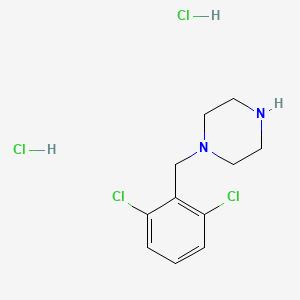![molecular formula C17H17NS B12572774 Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- CAS No. 502162-28-9](/img/structure/B12572774.png)
Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiophene core with an amine group at the 6th position, and it is further substituted with three methyl groups at the 2nd, 3rd, and 5th positions, along with a phenyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters under basic conditions . Another approach is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of palladium-catalyzed coupling reactions and electrophilic cyclization reactions . These methods are scalable and can produce the compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .
Aplicaciones Científicas De Investigación
Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of monoamine oxidase (MAO), thereby affecting neurotransmitter levels in the brain . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .
Comparación Con Compuestos Similares
Thiophene: A five-membered heteroaromatic compound containing sulfur.
Benzothiophene: A benzene ring fused to a thiophene ring.
2,3,4-Trimethylthiophene: A thiophene derivative with three methyl groups at the 2nd, 3rd, and 4th positions.
Comparison: Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- is unique due to its specific substitution pattern and the presence of an amine group at the 6th position. This structural uniqueness imparts distinct biological and chemical properties compared to other thiophene and benzothiophene derivatives . For instance, its antimicrobial and antioxidant activities are enhanced due to the presence of the phenyl and amine groups .
Propiedades
Número CAS |
502162-28-9 |
|---|---|
Fórmula molecular |
C17H17NS |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2,3,5-trimethyl-N-phenyl-1-benzothiophen-6-amine |
InChI |
InChI=1S/C17H17NS/c1-11-9-15-12(2)13(3)19-17(15)10-16(11)18-14-7-5-4-6-8-14/h4-10,18H,1-3H3 |
Clave InChI |
JLSHJSUMCLFONB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1NC3=CC=CC=C3)SC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)
![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)




![Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide](/img/structure/B12572742.png)


![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)

![3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12572768.png)
![2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione](/img/structure/B12572781.png)
